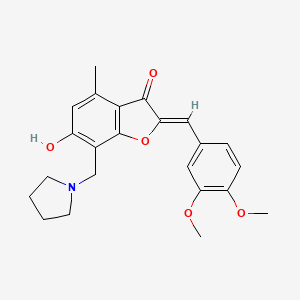
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a benzofuran core with multiple functional groups that contribute to its biological activity. The presence of the pyrrolidine moiety and methoxy substituents plays a significant role in modulating its pharmacological effects.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that certain benzofuran derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | K562 | 15 |
| Compound B | HeLa | 10 |
| This compound | MCF7 | TBD |
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Similar benzofuran derivatives have been reported to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may be beneficial in treating chronic inflammatory conditions .
3. Antioxidant Activity
Antioxidant assays have shown that benzofuran derivatives can scavenge free radicals effectively. The structural features of this compound contribute to its ability to mitigate oxidative stress, potentially offering protective effects against oxidative damage in cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
1. Modulation of Signaling Pathways
Research indicates that benzofuran derivatives can inhibit key signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways. This modulation may lead to decreased cell proliferation and increased apoptosis in cancer cells .
2. Interaction with Enzymes
Studies have shown that similar compounds can act as inhibitors of various enzymes linked to disease processes, such as cyclooxygenase (COX) enzymes involved in inflammation .
Case Studies
Several case studies have explored the efficacy of related benzofuran compounds:
- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of a series of benzofuran derivatives on K562 leukemia cells, revealing that specific substitutions on the benzofuran ring enhanced activity significantly.
- Clinical Relevance : In a clinical setting, compounds with similar structures were tested in patients with chronic inflammatory diseases, showing promising results in reducing symptoms and improving quality of life.
Eigenschaften
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14-10-17(25)16(13-24-8-4-5-9-24)23-21(14)22(26)20(29-23)12-15-6-7-18(27-2)19(11-15)28-3/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMVIMSCWHFHMH-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














